molecular formula C19H23NO3 B8566784 4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline CAS No. 151221-95-3

4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline

Cat. No.: B8566784
CAS No.: 151221-95-3
M. Wt: 313.4 g/mol
InChI Key: QSIMKGFSGDCQSI-UHFFFAOYSA-N
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Description

4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline is an organic compound with the molecular formula C19H23NO3. It is characterized by the presence of a propyl group attached to the nitrogen atom and a trimethoxybenzylidene group attached to the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline typically involves the condensation reaction between 4-propylaniline and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline is unique due to the presence of both the propyl and trimethoxybenzylidene groups, which confer specific chemical and biological properties.

Properties

CAS No.

151221-95-3

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

N-(4-propylphenyl)-1-(3,4,5-trimethoxyphenyl)methanimine

InChI

InChI=1S/C19H23NO3/c1-5-6-14-7-9-16(10-8-14)20-13-15-11-17(21-2)19(23-4)18(12-15)22-3/h7-13H,5-6H2,1-4H3

InChI Key

QSIMKGFSGDCQSI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

From compounds 107g (4.2 g, 99%, 31.0 mmol) and 106 (6.0 g, 98%, 31.0 mmol), a similar procedure as described for 108a gave 108g (8.5 g, 87.6%) as a thick oil. 1H NMR (200 MHz, CDCl3) δ8.36 (s, 1H), 7.20 (d, J=8 Hz, 2H), 7.16 (s, 2H), 7.14 (d, J=8 Hz, 2H), 3.93 (s, 6H), 3.91 (s, 3H), 2.60 (t, J=8 Hz, 2H), 1.64 (sextet, J=8 Hz, 2H), 0.95 (t, J=8 Hz, 3H). EIMS (M+ 100).
[Compound]
Name
compounds 107g
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Name
108a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
87.6%

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